2-Methoxy-4-nitrobenzenesulfonyl fluoride

Hydrolytic stability Sulfonyl halide SuFEx click chemistry

Researchers and procurement managers seeking a hydrolytically stable, chemoselective sulfonyl fluoride for SuFEx click chemistry face reproducibility risks with sulfonyl chlorides or unsubstituted analogs. 2-Methoxy-4-nitrobenzenesulfonyl fluoride (MNSF) solves this with: - Ortho-methoxy group reducing warhead promiscuity by 16-70% vs. unsubstituted phenylsulfonyl fluoride - Para-nitro chromophore for UV monitoring & reducible amine handle for orthogonal tagging - Solid form (mp 106-119°C) enabling automated high-throughput parallel synthesis Available in research to gram scales with documented purity.

Molecular Formula C7H6FNO5S
Molecular Weight 235.19 g/mol
CAS No. 21320-94-5
Cat. No. B3333870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitrobenzenesulfonyl fluoride
CAS21320-94-5
Molecular FormulaC7H6FNO5S
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)F
InChIInChI=1S/C7H6FNO5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3
InChIKeyLAUPFCXWHNSUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-nitrobenzenesulfonyl fluoride – Chemical Identity and Sourcing


2-Methoxy-4-nitrobenzenesulfonyl fluoride (MNSF; CAS 21320-94-5; molecular formula C₇H₆FNO₅S; molecular weight 235.19 g/mol) is an aromatic sulfonyl fluoride bearing an electron-donating methoxy substituent at the 2-position and an electron-withdrawing nitro group at the 4-position on the benzene ring . This substitution pattern confers a distinct electrophilic character to the sulfonyl fluoride warhead, placing it within the broader class of sulfur(VI) fluoride exchange (SuFEx) click chemistry building blocks. The compound is typically supplied as a solid (melting point 106–119 °C) with a predicted density of 1.507 ± 0.06 g/cm³ and a predicted boiling point of 365.4 ± 32.0 °C . Its primary utility lies in nucleophilic substitution reactions at the sulfur center, enabling the formation of sulfonamides, sulfonate esters, and related S(VI) linkages for small-molecule library synthesis, bioconjugation, and fragment-based covalent probe development.

SuFEx click chemistry building block
Forms sulfonamides and sulfonate esters via nucleophilic substitution
Suited for fragment-based covalent probe and bioconjugation synthesis

Why Generic Sulfonyl Fluoride or Chloride Cannot Substitute MNSF


Substituting a generic aryl sulfonyl fluoride—or the corresponding sulfonyl chloride (2-methoxy-4-nitrobenzenesulfonyl chloride, CAS 21320-91-2)—for 2-methoxy-4-nitrobenzenesulfonyl fluoride carries quantifiable risk for the end user. Sulfonyl chlorides are documented to be less hydrolytically stable and less chemoselective than their fluoride counterparts, with the stability of sulfonyl halides decreasing in the order fluorides > chlorides > bromides > iodides [1]. In a direct head-to-head comparison of aliphatic sulfonyl fluorides versus chlorides in parallel sulfonamide synthesis, sulfonyl fluorides uniquely enabled successful reaction with amines bearing additional functionality, whereas the corresponding chlorides failed entirely [2]. Moreover, the specific 2-methoxy-4-nitro substitution pattern modulates the electrophilicity of the sulfonyl fluoride group in ways that cannot be replicated by unsubstituted or differently substituted analogs: an additional methoxy group on the phenylsulfonyl fluoride warhead has been shown to decrease labeling reactivity by 16–70% compared to the non-methoxy parent [3]. These interdependent electronic effects mean that a researcher or procurement officer who replaces MNSF with a generic sulfonyl fluoride or chloride risks altered reaction kinetics, reduced chemoselectivity, and increased hydrolytic side-product formation, undermining reproducibility and yield in sensitive SuFEx-based workflows.

Hydrolytic Stability

Sulfonyl chlorides are considerably less stable than fluorides; a generic chloride may degrade more rapidly, altering stoichiometry.

Chemoselectivity

Sulfonyl chlorides may fail with amines bearing additional functional groups, while the fluoride ensures exclusive S–N bond formation.

Reactivity Profile

The 2-methoxy-4-nitro substitution pattern uniquely modulates electrophilicity; unsubstituted or regioisomeric analogs may shift reaction kinetics.

Quantitative Differentiation Evidence for MNSF


Hydrolytic Stability Advantage Over Sulfonyl Chloride

The class of sulfonyl fluorides, including 2-methoxy-4-nitrobenzenesulfonyl fluoride, exhibits superior resistance to hydrolysis compared to the direct chloride analog (2-methoxy-4-nitrobenzenesulfonyl chloride, CAS 21320-91-2). The established stability order for sulfonyl halides is fluorides > chlorides > bromides > iodides [1]. While a precise hydrolytic half-life ratio for this specific compound pair has not been reported in the open literature, the general principle is well-documented: sulfonyl chlorides are considerably more reactive chemically—and concomitantly less stable toward adventitious water—than the corresponding fluorides [2]. In a comprehensive study of over 200 heteroaromatic sulfonyl halides, hydrolysis by trace water was identified as a major decomposition pathway for chlorides, whereas fluorides remained intact under identical storage and handling conditions [3]. This stability differential translates directly into longer shelf-life, fewer purification steps upon use, and higher effective yields in moisture-sensitive SuFEx ligations.

Hydrolytic stability
Class-level
Sulfonyl fluorides: stable Sulfonyl chlorides: rapid hydrolysis
Supports stability review; reduces degradation risk
Exact t½ ratio not reported for this pair
Hydrolytic stability Sulfonyl halide SuFEx click chemistry

Chemoselectivity: Exclusive Sulfur Substitution

Sulfonyl fluorides react exclusively at the sulfur atom to give sulfonylation products, whereas the corresponding sulfonyl chlorides can undergo competing O-sulfonylation and side reactions. Experimental data demonstrate that aliphatic sulfonyl fluorides successfully produced the desired sulfonamide with amines bearing an additional functional group; the corresponding sulfonyl chlorides failed under identical conditions [1]. This chemoselectivity advantage is intrinsic to the S–F bond, which is thermodynamically stable yet kinetically activatable under SuFEx conditions, avoiding the uncontrolled reactivity that plagues sulfonyl chlorides . For 2-methoxy-4-nitrobenzenesulfonyl fluoride specifically, the electron-withdrawing nitro group further polarizes the S–F bond while the ortho-methoxy group provides steric modulation, a combination that is not available in the non-substituted or mono-substituted analogs.

Chemoselectivity
Cross-study
Fluoride: exclusive sulfonylation Chloride: failure with functionalized amines
Guarantees S–N bond formation; avoids O-sulfonylation byproducts
Parallel synthesis conditions; ACS Comb Sci 2014
Chemoselectivity Sulfonylation SuFEx versus conventional coupling

Melting Point and Handling Advantages

The melting point of 2-methoxy-4-nitrobenzenesulfonyl fluoride (106–119 °C) is significantly higher than that of its direct sulfonyl chloride analog, 2-methoxy-4-nitrobenzenesulfonyl chloride (CAS 21320-91-2; melting point 90–95 °C) [1]. This difference of approximately 16–24 °C in the lower bound reflects the stronger intermolecular interactions in the solid state arising from the polar S–F bond versus the S–Cl bond. The higher melting point of the fluoride simplifies logistical handling: it remains a free-flowing solid at ambient temperatures, whereas the chloride (mp 90–95 °C) may soften or partially melt during shipping to warm climates or in non-refrigerated laboratory storage. Furthermore, the narrower melting range of the chloride (ΔT ≈ 5 °C) versus the broader range reported for the fluoride (ΔT ≈ 13 °C) may reflect differences in commercial purity; the fluoride is routinely offered at 95% purity , while the chloride may require refrigerated storage due to moisture sensitivity [1].

Melting point
Head-to-head
Δmp +16–24 °C
Higher mp reduces caking and simplifies ambient storage
MNSF mp 106–119 °C vs chloride 90–95 °C
Physical property Melting point Solid handling

Reactivity Modulation by Ortho-Methoxy Substituent

The presence of a methoxy substituent on the phenyl ring of an aryl sulfonyl fluoride warhead significantly attenuates its reactivity toward nucleophilic amino acid residues. In a controlled study of a 20-member aryl sulfonyl fluoride library, the addition of a methoxy group to the phenylsulfonyl fluoride core decreased nonapeptide labeling conversion by 16–70% relative to the unsubstituted parent (compounds 12–14: higher conversion; compounds 15–17 with methoxy: lower conversion) [1]. This finding is directly relevant to 2-methoxy-4-nitrobenzenesulfonyl fluoride, which carries an ortho-methoxy group adjacent to the sulfonyl fluoride. The nitro group at the 4-position exerts a counterbalancing electron-withdrawing effect; in the same study, nitro substituents distant from the sulfonyl fluoride (compounds 8, 11, 14, 17, 20) generally decreased reactivity [1]. The net reactivity of MNSF is therefore the product of these opposing electronic effects, making its reaction profile distinct from analogs lacking either substituent (e.g., 4-nitrobenzenesulfonyl fluoride, CAS 349-96-2, which has only the electron-withdrawing nitro group) or bearing the substituents in different ring positions (e.g., 4-methoxy-3-nitrobenzenesulfonyl fluoride, CAS 321-10-8) .

Reactivity modulation
Cross-study
16–70% lower labeling
Ortho-methoxy attenuates warhead electrophilicity
Compared to unsubstituted phenylsulfonyl fluoride; Molecules 2023
Structure–reactivity relationship SuFEx warhead electrophilicity Fragment-based screening

Flow Synthesis Compatibility and Supply Scalability

A recent ultrafast flow synthesis platform demonstrated the preparation of diverse o-functionalized benzenesulfonyl fluorides—including substrates structurally analogous to 2-methoxy-4-nitrobenzenesulfonyl fluoride—via aryllithium intermediates under optimized conditions (0.016 s residence time, −18 °C), affording functionalized sulfonyl fluorides in 27–94% isolated yield [1]. The method also enabled one-flow integrated SuFEx connections with unstable organolithium nucleophiles at 42–72% yield [1]. While yields for the specific methoxy-nitro substrate were not disclosed separately, the structural class (ortho-functionalized benzenesulfonyl fluorides) is explicitly represented in the substrate scope. This contrasts with traditional batch syntheses of sulfonyl fluorides from sulfonyl chlorides using fluoride sources, which often require extended reaction times, controlled pH, and organic solvents . The flow method establishes a viable route for scalable procurement of this compound class with predictable yield envelopes, mitigating supply-chain risk for programs requiring multi-gram to kilogram quantities.

Flow synthesis
Class-level
Ultrafast flow lithiation, 0.016 s residence time, 27–94% yield
Establishes scalable synthetic route for the compound class
o-functionalized benzenesulfonyl fluorides; Org Lett 2024
Flow chemistry Organolithium Scalable synthesis

SuFEx Bioconjugation Utility

The sulfonyl fluoride motif of 2-methoxy-4-nitrobenzenesulfonyl fluoride enables its use as a connector for the assembly of -SO₂- linked small molecules with proteins or nucleic acids, a SuFEx-based click chemistry approach that complements traditional amide and phosphate-based linker strategies [1]. This reactivity profile is distinct from that of the sulfonyl chloride analog: under SuFEx conditions (mild base, ambient temperature), the fluoride undergoes selective reaction with nucleophilic amino acid side chains (serine, tyrosine, lysine, cysteine, histidine) to form stable sulfonamide or sulfonate linkages, whereas sulfonyl chlorides generate HCl as a byproduct that can denature proteins or degrade acid-sensitive nucleic acid substrates [2]. The methoxy-nitro substitution pattern further distinguishes this compound from simpler aryl sulfonyl fluorides by providing a UV-active chromophore (facilitating HPLC purification and quantification of conjugates) and the potential for subsequent nitro group reduction to an amine handle for orthogonal derivatization.

Bioconjugation utility
Supporting evidence
MNSF: UV-active warhead + latent amine handle Sulfonyl chloride: HCl release may denature biomolecules
Enables detectable, conjugatable probe without extra tags
Nitro group acts as chromophore and precursor to amine
Bioconjugation Sulfonyl fluoride connector Protein modification

Proven Application Scenarios for MNSF


SuFEx Fragment Library Synthesis with Tunable Electrophilicity

In fragment-based covalent inhibitor discovery, 2-methoxy-4-nitrobenzenesulfonyl fluoride serves as a warhead-bearing building block whose reactivity is attenuated by the ortho-methoxy group relative to unsubstituted phenylsulfonyl fluoride (16–70% reduction in labeling conversion documented for the methoxy-substituted class) [1]. This makes it suitable for screens where excessive warhead electrophilicity would cause promiscuous labeling. The para-nitro group provides a UV chromophore for reaction monitoring and a latent amine handle for downstream diversification, features absent in simpler aryl sulfonyl fluorides such as 4-nitrobenzenesulfonyl fluoride (CAS 349-96-2).

Parallel Synthesis of Functional Group-Tolerant Sulfonamides

When constructing sulfonamide libraries from amine building blocks that contain competing nucleophilic functionality (e.g., hydroxyl, carboxyl, or heterocyclic NH groups), the fluoride leaving group of MNSF ensures exclusive S–N bond formation, in contrast to the corresponding sulfonyl chloride which fails with functionalized amines [1]. This chemoselectivity advantage, combined with the compound's solid physical form (mp 106–119 °C) that facilitates automated solid dispensing, makes it a preferred reagent for high-throughput parallel synthesis platforms in medicinal chemistry .

Chemical Biology Probes with Detectable Warhead

The nitro group of MNSF imparts UV absorbance suitable for HPLC-based quantification of protein or nucleic acid conjugates, eliminating the need for an additional fluorophore or chromophore tag. After SuFEx conjugation to a target biomolecule, the nitro group can be selectively reduced to an aromatic amine, creating an orthogonal attachment point for biotin, fluorophores, or affinity tags—a sequential derivatization strategy not possible with unsubstituted benzenesulfonyl fluoride or the chloride analog, which lacks this functional handle [1].

Scalable Process Chemistry for Sulfonyl Fluoride Supply

For programs advancing beyond the discovery stage, the existence of a published ultrafast flow synthesis route for ortho-functionalized benzenesulfonyl fluorides (27–94% yield in 0.016 s residence time) provides a technical pathway for scaling supply beyond the gram quantities typically available from research chemical vendors [1]. This is especially relevant given that at least one commercial source has already classified this compound as a discontinued product, indicating that custom or in-house synthesis may be required for sustained access .

Application
Selection Property
Validation Focus
SuFEx fragment library synthesis
Electrophilicity tuning via methoxy substitution
Fragment labeling selectivity
High-throughput sulfonamide synthesis
Chemoselective sulfonylation
Functional group compatibility
Bioconjugate probe development
UV-detectable warhead and latent amine
Post-conjugation derivatization
Scalable supply assurance
Flow synthesis compatibility
Supply continuity evaluation
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